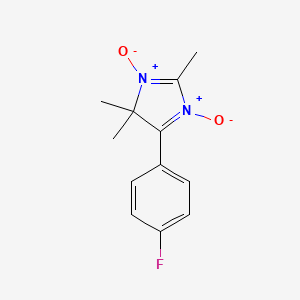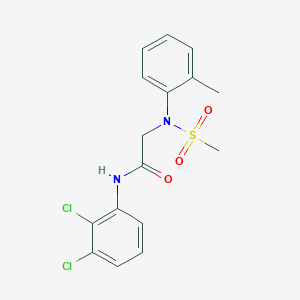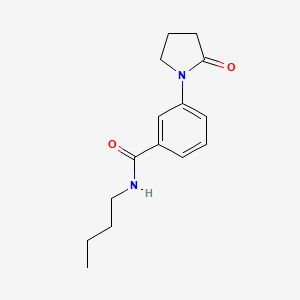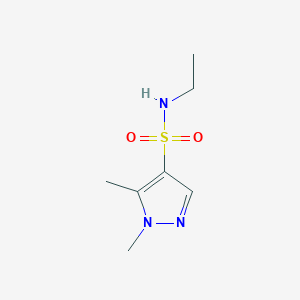![molecular formula C11H16N2O5 B4686217 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B4686217.png)
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione
Overview
Description
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione is a chemical compound that belongs to the class of pyrimidine nucleosides It is structurally related to thymidine, a nucleoside that is a component of DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione typically involves the condensation of a pyrimidine derivative with a sugar moiety. One common method involves the reaction of 3,5-dimethyluracil with a protected form of ribose, followed by deprotection to yield the desired nucleoside .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as crystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying nucleoside analogs and their interactions with enzymes.
Industry: It can be used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as thymidine kinase and DNA polymerase .
Comparison with Similar Compounds
Similar Compounds
Trifluridine: An antiviral drug that also incorporates into viral DNA, inhibiting replication.
Idoxuridine: Another antiviral agent that acts similarly by substituting for thymidine in viral DNA.
Uridine: A naturally occurring nucleoside that is a component of RNA.
Uniqueness
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione is unique due to its specific structural modifications, which can enhance its stability and efficacy in certain applications compared to other nucleoside analogs .
Properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-6-4-13(11(17)12(2)10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVDICFLPGDHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)C)C2CC(C(O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958-74-7 | |
| Record name | N3-Methylthymidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-isobutyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4686139.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4686145.png)

![4-chloro-N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B4686156.png)
![7-[(2-methylprop-2-en-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4686161.png)


![2-[4-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4686201.png)

![2-(benzylsulfonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4686212.png)
![methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4686229.png)
![6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4686237.png)
